N-(2,2-Diethoxyethyl)-3-methoxyaniline
Description
N-(2,2-Diethoxyethyl)-3-methoxyaniline is a synthetic aromatic amine derivative characterized by a methoxy-substituted aniline core linked to a diethoxyethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of sulfonamide derivatives and fluorinated agrochemicals. Its structural flexibility allows for diverse functionalization, making it valuable in pharmaceutical and materials science research.
Key features include:
- Molecular formula: C₁₃H₂₁NO₃ (inferred from and analogous structures).
- Functional groups: Methoxy (-OCH₃), diethoxyethyl (-CH₂CH(OCH₂CH₃)₂), and aniline (-NH₂).
- Synthetic applications: Used in multi-step reactions to generate sulfonamide derivatives (e.g., compound 7 in ) and fluorinated compounds ().
Properties
CAS No. |
32431-44-0 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-7-6-8-12(9-11)15-3/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI Key |
ZBKZMZMJUQXDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CC(=CC=C1)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2,2-diethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Diethoxyethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-(2,2-Diethoxyethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Diethoxyethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyethyl group may enhance the compound’s ability to cross cell membranes, while the methoxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of N-(2,2-Diethoxyethyl)-3-methoxyaniline and related compounds based on substituent variations, synthesis routes, and functional properties.
Table 1: Structural and Molecular Comparisons
Table 2: Reaction Yields and Conditions
Key Research Findings
Sulfonamide Derivatives : This compound serves as a precursor to sulfonamide-based compounds (), which are critical in drug discovery for their antimicrobial and anti-inflammatory properties.
Fluorinated Analogues : The difluorinated variant () demonstrates high synthetic efficiency (98% yield), highlighting the role of fluorination in optimizing reaction pathways .
Biological Targeting : Methoxy-aniline derivatives with hydroxybenzylidene groups () show promise in modulating plant hormone biosynthesis, offering agricultural applications .
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